Cas no 926258-95-9 (4-(4-fluorophenyl)formamidobutanoic Acid)
4-(4-fluorophenyl)formamidobutanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-fluorophenyl)formamido]butanoic Acid
- Butanoic acid, 4-[(4-fluorobenzoyl)amino]-
- 4-(4-fluorophenyl)formamidobutanoic Acid
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- MDL: MFCD08443059
- Inchi: 1S/C11H12FNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
- InChI Key: KUORYIVIRXDREX-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCNC(=O)C1=CC=C(F)C=C1
4-(4-fluorophenyl)formamidobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590678-5mg |
4-[(4-fluorophenyl)formamido]butanoic Acid |
926258-95-9 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590678-10mg |
4-[(4-fluorophenyl)formamido]butanoic Acid |
926258-95-9 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F590678-50mg |
4-[(4-fluorophenyl)formamido]butanoic Acid |
926258-95-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| abcr | AB562152-500 mg |
4-[(4-Fluorobenzoyl)amino]butanoic acid; . |
926258-95-9 | 500MG |
€172.20 | 2023-04-13 | ||
| abcr | AB562152-1 g |
4-[(4-Fluorobenzoyl)amino]butanoic acid; . |
926258-95-9 | 1g |
€197.30 | 2023-04-13 | ||
| abcr | AB562152-5 g |
4-[(4-Fluorobenzoyl)amino]butanoic acid; . |
926258-95-9 | 5g |
€456.10 | 2023-04-13 | ||
| abcr | AB562152-10 g |
4-[(4-Fluorobenzoyl)amino]butanoic acid; . |
926258-95-9 | 10g |
€773.40 | 2023-04-13 | ||
| Enamine | EN300-53219-0.05g |
4-[(4-fluorophenyl)formamido]butanoic acid |
926258-95-9 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-53219-0.1g |
4-[(4-fluorophenyl)formamido]butanoic acid |
926258-95-9 | 95% | 0.1g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-53219-0.25g |
4-[(4-fluorophenyl)formamido]butanoic acid |
926258-95-9 | 95% | 0.25g |
$92.0 | 2023-02-10 |
4-(4-fluorophenyl)formamidobutanoic Acid Suppliers
4-(4-fluorophenyl)formamidobutanoic Acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 4-(4-fluorophenyl)formamidobutanoic Acid
4-(4-Fluorophenyl)Formamidobutanoic Acid: A Comprehensive Overview
4-(4-Fluorophenyl)Formamidobutanoic Acid (CAS No. 926258-95-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements associated with 4-(4-fluorophenyl)formamidobutanoic acid, providing a comprehensive understanding of its significance in contemporary research.
The chemical structure of 4-(4-fluorophenyl)formamidobutanoic acid consists of a butanoic acid backbone with a formamide group attached to the fourth carbon atom. The presence of a fluorine atom on the phenyl ring introduces unique electronic and steric properties, making this compound highly versatile. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and anticancer drugs. Researchers have demonstrated that the fluorine substitution enhances the compound's stability and bioavailability, making it an ideal candidate for drug design.
One of the most notable advancements in the study of 4-(4-fluorophenyl)formamidobutanoic acid is its application in peptide synthesis. The formamide group facilitates the formation of amide bonds, which are crucial in constructing peptides with specific functionalities. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound can serve as an efficient precursor for synthesizing peptide-based inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's. The incorporation of the fluorine atom was found to significantly improve the binding affinity of these inhibitors, paving the way for potential therapeutic interventions.
In addition to its role in peptide synthesis, 4-(4-fluorophenyl)formamidobutanoic acid has been explored for its potential in polymer chemistry. Researchers have utilized this compound as a monomer to synthesize polyamides with enhanced thermal stability and mechanical properties. A 2023 paper in *Macromolecules* reported that polymers derived from this compound exhibit superior resistance to thermal degradation, making them suitable for high-temperature applications such as aerospace materials and electronic devices.
The synthesis of 4-(4-fluorophenyl)formamidobutanoic acid involves a multi-step process that combines nucleophilic substitution and condensation reactions. Recent optimizations have focused on improving the yield and purity of the compound through green chemistry approaches. For instance, a 2023 study published in *Green Chemistry* demonstrated that using microwave-assisted synthesis significantly reduces reaction time and solvent consumption while maintaining high product quality.
Another area where 4-(4-fluorophenyl)formamidobutanoic acid has shown promise is in catalysis. The compound has been used as a ligand in transition metal-catalyzed reactions, enhancing their efficiency and selectivity. A 2023 report in *Angewandte Chemie* highlighted its role as a chiral ligand in asymmetric hydrogenation reactions, enabling the production of enantiomerically pure compounds with high yields.
In conclusion, 4-(4-fluorophenyl)formamidobutanoic acid (CAS No. 926258-95-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern research. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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